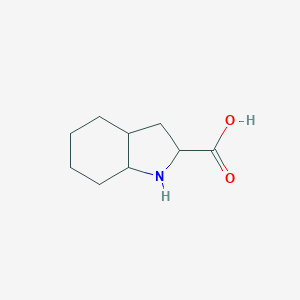

(2R)-Octahydro-1H-indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

El ácido L-Octahidroindol-2-carboxílico se puede sintetizar mediante varios métodos. Un método común implica la hidrogenación del ácido indolin-2-carboxílico en presencia de un catalizador de rutenio . La reacción se lleva a cabo en condiciones básicas, lo que aumenta significativamente el rendimiento y la actividad de la reacción . Los métodos de producción industrial a menudo implican procesos de hidrogenación similares, asegurando un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

El ácido L-Octahidroindol-2-carboxílico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar para formar diferentes derivados, dependiendo de los reactivos y las condiciones utilizadas.

Reducción: Se puede reducir para formar compuestos más simples, a menudo utilizando técnicas de hidrogenación.

Sustitución: El anillo indol permite diversas reacciones de sustitución, donde se pueden introducir diferentes grupos funcionales.

Los reactivos comunes utilizados en estas reacciones incluyen gas hidrógeno para la reducción, agentes oxidantes como el permanganato de potasio para la oxidación y varios agentes halogenantes para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

This compound plays a crucial role as an intermediate in synthesizing various pharmaceuticals. It is particularly significant in developing drugs targeting central nervous system disorders, including:

- Analgesics : The compound is involved in synthesizing pain-relieving medications.

- Antidepressants : Its derivatives are being explored for potential use in treating depression and anxiety disorders.

- Antiviral Agents : Research indicates that it may serve as a precursor for drugs targeting viral infections, including HIV .

Neuroscience Research

(2R)-Octahydro-1H-indole-2-carboxylic acid is utilized in studies focusing on neurotransmitter systems. Its applications include:

- Understanding Neurological Disorders : The compound aids researchers in exploring the mechanisms underlying various neurological conditions, potentially leading to novel therapeutic strategies.

- Biochemical Assays : It is employed to study enzyme activity and metabolic pathways, providing insights into cellular functions and disease mechanisms .

Polymer Chemistry

In the field of materials science, this compound is incorporated into polymer matrices to enhance material properties:

- Mechanical Properties : The compound improves flexibility and durability in polymer formulations.

- Thermal Stability : Its inclusion helps maintain the integrity of materials under varying temperature conditions, making it suitable for applications in packaging and automotive industries .

Agrochemicals

The compound is also significant in agricultural chemistry. Its applications include:

- Pesticide Development : It contributes to formulating safer and more effective pesticides and herbicides that minimize environmental impact.

- Biopesticides : Research is ongoing into its potential use as a natural pesticide alternative .

Cosmetic Industry

Recent studies have explored the use of this compound in cosmetic formulations:

- Moisturizing Properties : The compound may enhance skin hydration and texture.

- Stabilization of Formulations : Its chemical properties can improve the stability of cosmetic products .

Case Study 1: Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against HIV integrase, with IC50 values ranging from 0.13 µM to 6.85 µM. This suggests potential for developing new antiviral therapies targeting HIV .

Case Study 2: Anticancer Properties

Studies indicate that indole derivatives can inhibit enzymes linked to tumor immune evasion, such as indoleamine 2,3-dioxygenase (IDO1). Compounds derived from this compound have shown promising dual inhibition capabilities with low micromolar IC50 values, indicating potential anticancer applications .

Mecanismo De Acción

El mecanismo de acción del ácido L-Octahidroindol-2-carboxílico implica su interacción con objetivos moleculares y vías específicas. Actúa como un sustituto de la prolina en péptidos farmacológicamente activos y como un componente estructural de ciertos fármacos, como el Perindopril . La estructura única del compuesto le permite formar enlaces trans-amida estables, lo que contribuye a su efectividad en varios contextos biológicos .

Comparación Con Compuestos Similares

El ácido L-Octahidroindol-2-carboxílico es similar a otros derivados del indol, como:

- Ácido indol-2-carboxílico

- Ácido indol-3-acético

- Ácido indol-3-butírico

- Perindopril

En comparación con estos compuestos, el ácido L-Octahidroindol-2-carboxílico es único debido a su anillo indol completamente hidrogenado, que proporciona propiedades químicas y biológicas distintas . Su capacidad para formar enlaces trans-amida estables y su función como sustituto de la prolina lo hacen particularmente valioso en aplicaciones farmacéuticas .

Actividad Biológica

(2R)-Octahydro-1H-indole-2-carboxylic acid, also known as L-Octahydroindole-2-carboxylic acid, is a bicyclic compound with significant implications in medicinal chemistry and biological research. This compound has garnered attention for its role as an intermediate in the synthesis of various pharmaceuticals and its potential biological activities, particularly in the context of central nervous system disorders and viral infections.

- Molecular Formula : C9H15NO2

- Molecular Weight : 169.22 g/mol

- CAS Number : 80875-98-5

- Melting Point : 275-277 °C

- Density : 1.1 g/cm³

- Boiling Point : 318.6 °C at 760 mmHg

The biological activity of this compound is largely attributed to its structural properties, which allow it to act as a proline substitute in pharmacologically active peptides. This substitution is crucial for the modulation of various biochemical pathways, including enzyme interactions and protein folding.

Interaction with Biological Targets

-

Enzyme Inhibition :

- The compound has been shown to inhibit the strand transfer of HIV-1 integrase, a key enzyme in the viral replication cycle. This action is facilitated by the compound's ability to chelate magnesium ions within the active site of the integrase enzyme, thereby disrupting its function .

- In studies, derivatives of indole-2-carboxylic acid have demonstrated IC50 values ranging from 0.13 µM to 6.85 µM against integrase, indicating potent inhibitory activity .

-

Potential Anticancer Activity :

- Research indicates that indole derivatives can inhibit indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in tryptophan metabolism that are linked to tumor immune evasion. Compounds derived from this compound have shown promising dual inhibition capabilities with low micromolar IC50 values .

Medicinal Chemistry

This compound serves as a critical intermediate in synthesizing various pharmaceuticals, particularly those targeting central nervous system disorders such as depression and anxiety. Its derivatives are being explored for their potential as novel antiviral agents against HIV and other viral infections.

Biological Studies

The compound is utilized in studying enzyme mechanisms and protein-ligand interactions due to its unique structural features. Its ability to influence cell signaling pathways and gene expression has implications for understanding cellular metabolism and therapeutic interventions .

Case Studies and Research Findings

Propiedades

Número CAS |

108507-42-2 |

|---|---|

Fórmula molecular |

C9H15NO2 |

Peso molecular |

169.22 g/mol |

Nombre IUPAC |

(2R,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8-/m1/s1 |

Clave InChI |

CQYBNXGHMBNGCG-BWZBUEFSSA-N |

SMILES |

C1CCC2C(C1)CC(N2)C(=O)O |

SMILES isomérico |

C1CC[C@@H]2[C@H](C1)C[C@@H](N2)C(=O)O |

SMILES canónico |

C1CCC2C(C1)CC(N2)C(=O)O |

Sinónimos |

octahydroindole-2-carboxylic acid |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.